
4-Hydrazinyl-1-methylpiperidine
Overview
Description
4-Hydrazinyl-1-methylpiperidine is a heterocyclic organic compound with the molecular formula C6H15N3. It is a derivative of piperidine, featuring a hydrazine group at the fourth position and a methyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with hydrazine. One common method includes the use of tert-butyl N-(1-Methyl-piperidin-4-ylidene)-hydrazinecarboxylate as an intermediate, which is then treated with borane in tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydrazones, substituted piperidines, and other nitrogen-containing heterocycles .
Scientific Research Applications
Applications in Scientific Research
4-Hydrazinyl-1-methylpiperidine has diverse applications across various scientific fields:
Organic Chemistry
- Building Block : Serves as an intermediate in synthesizing various heterocyclic compounds and pharmaceuticals.
- Reagent : Used in chemical manufacturing processes due to its reactive hydrazine group.
- Antimicrobial Properties : Exhibits effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Research : Investigated for its ability to inhibit cancer cell proliferation across various human cancer cell lines.
Pharmaceutical Development
- Ongoing studies are exploring its role as a pharmaceutical agent, particularly in developing new drugs targeting specific diseases.
Industrial Applications
- Employed in producing specialty chemicals due to its unique chemical properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes its effectiveness against various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Streptococcus mutans | 62.5 |
Escherichia coli | 100 |
Anticancer Properties
The compound has been evaluated for its anticancer potential, with findings summarized in the table below:
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 50 |
HeLa (Cervical) | 40 |
A549 (Lung) | 30 |
Case Studies
Recent investigations have focused on synthesizing and evaluating derivatives of this compound. One notable study reported the synthesis of several analogs that exhibited enhanced antimicrobial activity compared to the parent compound.
Example Case Study: Synthesis and Evaluation
In a comparative study, derivatives were synthesized and tested for their antimicrobial efficacy. Results indicated that specific modifications increased potency against Gram-positive bacteria while maintaining low toxicity towards human cells.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1-methylpiperidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of protein functions. This can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 4-Hydrazinyl-1-methylpiperidine hydrochloride
- 4-Hydrazino-N-methylpiperidine
- 1-Methyl-4-piperidone
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Biological Activity
4-Hydrazinyl-1-methylpiperidine is a heterocyclic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a piperidine ring with a hydrazinyl group at the fourth position and a methyl group at the first position. This unique structure allows it to engage in various biochemical interactions.
The biological activity of this compound is primarily attributed to its hydrazine group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by modifying their active sites.
- Disruption of Cellular Processes : By altering protein functions, it can interfere with cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Streptococcus mutans | 62.5 |
Escherichia coli | 100 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study evaluated its effects on various human cancer cell lines, revealing that it could inhibit cell proliferation effectively.
Table 2: Anticancer Activity Summary
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 50 |
HeLa (Cervical) | 40 |
A549 (Lung) | 30 |
Case Studies
Recent investigations have focused on the synthesis and biological evaluation of derivatives of this compound. One study reported the synthesis of several analogs that exhibited enhanced antimicrobial activity compared to the parent compound.
Example Case Study: Synthesis and Evaluation
In a comparative study, derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications increased potency against Gram-positive bacteria while maintaining low toxicity towards human cells.
Research Applications
This compound serves as a building block in organic synthesis and is studied for its potential pharmaceutical applications. Its versatility makes it valuable in:
- Drug Development : Ongoing research aims to explore its role as a pharmaceutical intermediate.
- Specialty Chemicals Production : It is used in various industrial processes due to its reactive nature.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Hydrazinyl-1-methylpiperidine, and what factors influence yield and purity?
- Methodological Answer: Synthesis typically involves hydrazine substitution on a pre-functionalized piperidine scaffold. For example, hydrazone derivatives of piperidine-4-carboxylic acid methyl ester can be synthesized via coupling reactions using hydrazine hydrate under reflux conditions . Key factors include reaction temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric control of hydrazine to avoid side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity, monitored by TLC and validated via ¹H/¹³C NMR and LCMS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., hydrazinyl NH₂ at δ 2.5–3.5 ppm) and piperidine ring conformation .
- FT-IR : Confirms N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- XRD : Resolves crystal structure using SHELX software for refinement, critical for verifying stereochemistry .
- LCMS : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Q. How can the reactivity of the hydrazinyl group in this compound be exploited in derivatization reactions?
- Methodological Answer: The hydrazinyl group undergoes condensation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, a strategy used to enhance bioactivity . For example, reacting with vanillin derivatives under acidic conditions (HCl, ethanol, 12–24 hrs) yields Schiff bases. Reaction progress is tracked via disappearance of NH₂ signals in NMR .
Advanced Research Questions
Q. What computational methods are used to predict the interaction of this compound with biological targets?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding docking studies .
- Molecular Dynamics (MD) Simulations : Models ligand-receptor binding stability (e.g., with bacterial enzymes) using software like GROMACS, validated by experimental IC₅₀ values .
- QSAR Models : Relate substituent effects (e.g., methyl groups on piperidine) to antibacterial activity using regression analysis of logP and Hammett constants .
Q. How do structural modifications of the piperidine ring affect the compound's physicochemical properties and bioactivity?
- Methodological Answer:
- Methyl Substitution : Introducing a methyl group at the 1-position (as in 1-methylpiperidine) enhances lipophilicity (logP ↑ by ~0.5), improving membrane permeability .
- Ring Conformation : Chair vs. boat conformations (determined via XRD ) influence steric accessibility for target binding.
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antibacterial activity against S. aureus (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .
Q. What are the challenges in analyzing reaction mechanisms involving this compound using kinetic and thermodynamic studies?
- Methodological Answer:
- Kinetic Profiling : Use stopped-flow spectroscopy to monitor hydrazone formation rates at varying pH (pH 4–7 optimal for nucleophilic attack) .
- Isotopic Labeling : ¹⁵N-labeled hydrazine tracks regioselectivity in coupling reactions via 2D NMR (HSQC) .
- Thermodynamic Parameters : Calculate ΔG and ΔH via Eyring plots from Arrhenius data (k values at 25–70°C), revealing entropy-driven mechanisms in polar solvents .
Properties
IUPAC Name |
(1-methylpiperidin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-9-4-2-6(8-7)3-5-9/h6,8H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUCKVZTSXHESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448280 | |
Record name | 4-HYDRAZINYL-1-METHYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51304-64-4 | |
Record name | 4-HYDRAZINYL-1-METHYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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